Acetileni alogenati e derivati

Halogenated acetylenes, also known as haloacetylenes, are a class of organic compounds featuring at least one halogen atom (commonly bromine or iodine) attached to an acetylene moiety. These compounds are important in synthetic chemistry due to their reactivity and the ease with which they can be converted into various functional groups through nucleophilic substitution reactions. Derivatives of haloacetylenes include those substituted with other halogens, alkyl groups, or aromatic rings, offering a diverse range of applications.

Haloacetylenes are widely utilized in pharmaceuticals, agrochemicals, and industrial reagents. Their unique chemical properties allow them to participate in a variety of reactions, such as the Sonogashira coupling reaction, where they can form carbon-carbon bonds with aryl halides or Grignard reagents. In addition, their versatile nature makes them useful intermediates for synthesizing complex molecules.

The primary applications of haloacetylenes include drug synthesis, where they serve as precursors to antimalarial drugs and other medicinals. They are also employed in the production of herbicides and insecticides due to their ability to modify plant growth or target pest species effectively. Furthermore, these compounds find use in the manufacture of various polymers and resins for construction and coating industries.

Overall, haloacetylenes and their derivatives represent a valuable toolset in modern chemical synthesis, offering flexibility and efficiency in generating a wide array of structurally diverse molecules with diverse functionalities.

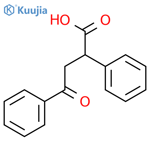

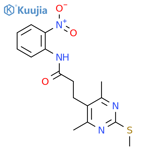

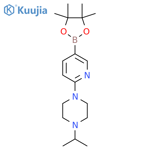

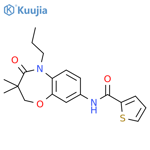

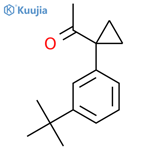

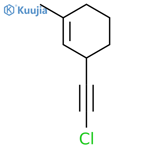

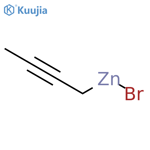

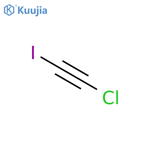

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

3-(Chloroethynyl)-1-methylcyclohex-1-ene | 63107-05-1 | C9H11Cl |

|

But-2-ynylzinc bromide | 32747-56-1 | C4H5BrZn |

|

Ethyne, chloroiodo-(9CI) | 25604-71-1 | C2ClI |

|

1-Butyne,1-iodo-3,3-dimethyl- | 23700-63-2 | C6H9I |

|

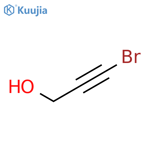

1-Bromopropyn-3-ol | 2060-25-5 | C3H3BrO |

|

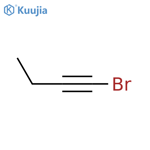

1-Butyne, 1-bromo- | 50405-39-5 | C4H5Br |

|

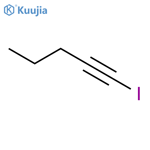

1-Pentynyl Iodide | 14752-61-5 | C5H7I |

|

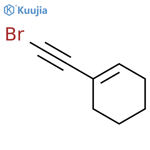

Cyclohexene,1-(2-bromoethynyl)- | 21983-34-6 | C8H9Br |

|

1-Decyne, 1-bromo- | 58193-44-5 | C10H17Br |

|

3-Butyn-1-amine, 4-bromo- | 918871-66-6 | C4H6BrN |

Letteratura correlata

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

Fornitori consigliati

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati